molecular formula C19H22BrN3O B2381649 4-bromo-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034471-80-0

4-bromo-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide

Cat. No. B2381649
CAS RN: 2034471-80-0
M. Wt: 388.309
InChI Key: QOGBXUATOWXGBI-UHFFFAOYSA-N
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Description

“4-bromo-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide” is a chemical compound . It is a derivative of benzamide, which is a type of organic compound consisting of a carboxamide group that is attached to a benzene ring . The compound is related to a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Scientific Research Applications

  • The synthesis of 4-bromo-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide involves multiple steps, starting from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde, through elimination reactions, reduction, and bromization processes. This leads to intermediate compounds that, upon further reaction, yield novel non-peptide CCR5 antagonists. These compounds are characterized using techniques like 1H NMR, 13C NMR, IR, and MS, indicating their potential for bioactivity (Cheng De-ju, 2015).

  • Another study focused on the preparation and characterization of related N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide compounds, employing similar synthetic routes and analytical techniques to ascertain their structure and potential as CCR5 antagonists (H. Bi, 2014).

  • A further exploration in the synthesis of N-allyl-4-piperidyl benzamide derivatives highlighted the creation of novel compounds with potential CCR5 antagonistic activity. These studies reinforce the role of structural characterization in identifying promising leads for therapeutic applications (Cheng De-ju, 2014).

Potential Applications in Bioactivity Studies

The bioactivity of these synthesized compounds, particularly their role as CCR5 antagonists, suggests potential applications in therapeutic areas such as HIV prevention and other diseases where the CCR5 receptor plays a critical role.

  • The compounds exhibit certain bioactivities, as demonstrated by their hemi-inhibitory concentration (IC50) values, suggesting their potential efficacy in biological applications (Cheng De-ju, 2015).

  • The synthesis and structural characterization of these compounds lay the groundwork for further pharmacological studies to explore their full therapeutic potential, especially in the context of CCR5-mediated pathways (H. Bi, 2014).

properties

IUPAC Name

4-bromo-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN3O/c1-14-12-18(6-9-21-14)23-10-7-15(8-11-23)13-22-19(24)16-2-4-17(20)5-3-16/h2-6,9,12,15H,7-8,10-11,13H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGBXUATOWXGBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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